molecular formula C12H19N2O11P B117629 4-Nitrophenyl myo-inositol-1-phosphate CAS No. 142741-72-8

4-Nitrophenyl myo-inositol-1-phosphate

Cat. No.: B117629
CAS No.: 142741-72-8
M. Wt: 398.26 g/mol
InChI Key: JMBJDMGLFDIVTK-QQTNUWJNSA-N
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Description

4-Nitrophenyl myo-inositol-1-phosphate is a chemical compound with the molecular formula C12H16NO12P It is a derivative of myo-inositol, a type of sugar alcohol, and is characterized by the presence of a nitrophenyl group attached to the inositol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl myo-inositol-1-phosphate typically involves the phosphorylation of myo-inositol followed by the introduction of the nitrophenyl group. One common method involves the reaction of myo-inositol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form myo-inositol-1-phosphate. This intermediate is then reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl myo-inositol-1-phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and myo-inositol-1-phosphate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Hydrogen gas with Pd/C catalyst or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrophenol and myo-inositol-1-phosphate.

    Reduction: 4-aminophenyl myo-inositol-1-phosphate.

    Substitution: Various substituted phenyl myo-inositol-1-phosphate derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl myo-inositol-1-phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl myo-inositol-1-phosphate primarily involves its interaction with enzymes that hydrolyze phosphate esters. The compound serves as a substrate for these enzymes, which catalyze the cleavage of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .

Comparison with Similar Compounds

Similar Compounds

    Myo-inositol-1-phosphate: The parent compound without the nitrophenyl group.

    4-Nitrophenyl phosphate: A simpler analog lacking the inositol moiety.

    Myo-inositol-1,4,5-trisphosphate: A more complex inositol phosphate involved in cellular signaling.

Uniqueness

4-Nitrophenyl myo-inositol-1-phosphate is unique due to the combination of the inositol ring and the nitrophenyl group. This structure allows it to serve as a versatile tool in biochemical assays, providing both a phosphate group for enzymatic reactions and a chromogenic nitrophenyl group for easy detection and quantification .

Properties

IUPAC Name

azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOSGCTUVQPRG-CZVFWDMWSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162152
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142741-72-8
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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